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Compound of Interest

Compound Name: Bdp FL dbco

Cat. No.: B605991

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BDP FL DBCO, a bright
and photostable borondipyrromethene (BODIPY) dye functionalized with a dibenzocyclooctyne
(DBCO) group, for super-resolution microscopy applications. The exceptional photophysical
properties of the BDP FL core, combined with the bioorthogonal reactivity of the DBCO moiety,
make it a powerful tool for high-resolution imaging of cellular structures and processes.

Introduction to BDP FL DBCO

BDP FL DBCO is a fluorescent probe designed for covalent labeling of azide-modified
biomolecules via copper-free click chemistry.[1][2] Its key features include:

» Bright and Photostable Fluorophore: The BDP FL core exhibits a high fluorescence quantum
yield and exceptional photostability compared to traditional dyes like fluorescein, making it
well-suited for demanding super-resolution techniques that require intense laser irradiation.

[31[4]

» Bioorthogonal Labeling: The DBCO group reacts specifically and efficiently with azide
moieties through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This
copper-free click chemistry reaction is biocompatible and can be performed in living cells and
complex biological systems without the need for a cytotoxic copper catalyst.
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» Spectral Properties: BDP FL has excitation and emission maxima in the green part of the
spectrum, compatible with common laser lines and filter sets.

Quantitative Data Summary

The photophysical and chemical properties of BDP FL DBCO are summarized in the table
below, providing a basis for comparison with other fluorophores.

Property Value Reference
Excitation Maximum (Aex) ~503 nm [1]
Emission Maximum (Aem) ~509 nm

Molar Extinction Coefficient (g) ~92,000 M~icm1

Fluorescence Quantum Yield

~0.97
(P)
Molecular Weight ~592.49 g/mol
N Good in DMF, DMSO, and
Solubility
DCM
STORM Image Quality 80.9 £ 23.1 nm (in a non-
(Microtubule Width) optimized buffer)
STORM Image Quality 0.97 £ 0.28 photons/nmz (in a
(Continuity) non-optimized buffer)

Experimental Protocols
Protocol 1: Labeling of Azide-Modified Cellular Proteins
with BDP FL DBCO for Super-Resolution Microscopy

This protocol describes the general steps for labeling azide-modified proteins in cells with BDP
FL DBCO for subsequent super-resolution imaging. This can be achieved by metabolically
incorporating an azide-containing amino acid analog, such as L-azidohomoalanine (AHA), into
newly synthesized proteins.
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Materials:

o Cells of interest cultured on high-quality glass coverslips suitable for super-resolution
microscopy.

e Methionine-free cell culture medium.
e L-azidohomoalanine (AHA).
« BDP FL DBCO.
e Anhydrous dimethyl sulfoxide (DMSO).
e Phosphate-buffered saline (PBS), pH 7.4.
» Fixation buffer (e.g., 4% paraformaldehyde in PBS).
o Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
» Blocking buffer (e.g., 3% bovine serum albumin in PBS).
e Super-resolution imaging buffer (see STORM and STED protocols below).
Procedure:
e Metabolic Labeling:
o Starve the cells in methionine-free medium for 1 hour to deplete endogenous methionine.

o Replace the medium with methionine-free medium supplemented with AHA (typically 25-
50 puM) and incubate for 4-24 hours to allow for incorporation into newly synthesized
proteins.

e Cell Fixation and Permeabilization:
o Wash the cells three times with PBS.

o Fix the cells with fixation buffer for 15-20 minutes at room temperature.
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o Wash the cells three times with PBS.
o Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
o Wash the cells three times with PBS.

e Blocking:

o Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-
specific binding.

o BDP FL DBCO Labeling (Copper-Free Click Chemistry):

[¢]

Prepare a stock solution of BDP FL DBCO (e.g., 1-10 mM) in anhydrous DMSO.

[e]

Dilute the BDP FL DBCO stock solution in PBS to a final concentration of 1-10 uM.

o

Incubate the cells with the BDP FL DBCO solution for 1-2 hours at room temperature,
protected from light.

o

Wash the cells extensively with PBS to remove unbound dye.
e Preparation for Imaging:

o The sample is now ready for mounting and imaging using a super-resolution microscope.
Proceed to the specific STORM or STED imaging protocol.

Visualizations
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Caption: General experimental workflow for super-resolution imaging using BDP FL DBCO.
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Caption: Example signaling pathway of ligand-induced receptor dimerization and clustering.

Protocol 2: Stochastic Optical Reconstruction
Microscopy (STORM) Imaging with BDP FL DBCO

This protocol provides guidelines for performing dSTORM imaging on samples labeled with
BDP FL DBCO. The key to successful dASTORM is the use of an appropriate imaging buffer
that promotes the photoswitching of the fluorophore between a fluorescent "on" state and a
dark "off" state.

Materials:
o Labeled sample on a coverslip (from Protocol 1).

o STORM imaging buffer components:

o

Base Buffer: 50 mM Tris-HCI (pH 8.0), 10 mM NacCl.

[¢]

Oxygen Scavenging System: Glucose Oxidase (e.g., 0.5 mg/mL) and Catalase (e.g., 40
pg/mL).

[¢]

10% (w/v) Glucose solution.

[¢]

Reducing Agent: 100 mM MEA (cysteamine) solution.

e Microscope slide.
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e Mounting medium (optional, for short-term storage).
Procedure:

e Prepare STORM Imaging Buffer:

[e]

Important: Prepare the final imaging buffer immediately before use.

[e]

To 1 mL of Base Buffer, add 100 pL of 10% glucose solution.

(¢]

Add the glucose oxidase and catalase.

[¢]

Just before imaging, add 10 pL of 100 mM MEA solution. The final concentration of MEA
will be 10 mM. Note that different concentrations of MEA (e.g., 100 mM) can be tested for
optimal photoswitching.

e Mount the Sample:

o Place a drop of the freshly prepared STORM imaging buffer onto a clean microscope
slide.

o Carefully invert the coverslip with the labeled cells onto the drop of buffer, avoiding air
bubbles.

o Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation
and oxygen entry.

e STORM Imaging:
o Place the slide on the stage of a STORM-capable microscope.

o Locate the cells of interest using a low-power objective and brightfield or epifluorescence
imaging.

o Switch to the high-power objective (e.g., 100x oil-immersion) and use total internal
reflection fluorescence (TIRF) or highly inclined and laminated optical sheet (HILO)
illumination.
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o llluminate the sample with a high-power laser corresponding to the excitation maximum of
BDP FL (=503 nm, e.g., a 488 nm or 514 nm laser). The high laser power will drive most of
the fluorophores into the dark state.

o Alower power activation laser (e.g., 405 nm) can be used to sparsely reactivate the
fluorophores back to the fluorescent state.

o Acquire a time series of thousands of images (typically 10,000-100,000 frames) with a
short exposure time (e.g., 10-30 ms) to capture the stochastic blinking of individual BDP

FL molecules.

o Data Analysis:

o Process the acquired image series using appropriate single-molecule localization software
(e.g., ThunderSTORM, rapidSTORM, or commercial software).

o The software will identify and localize the center of each individual fluorescence event with
sub-pixel precision.

o Reconstruct a super-resolved image from the list of localizations.

Protocol 3: Stimulated Emission Depletion (STED)
Microscopy Imaging with BDP FL DBCO

This protocol outlines the general procedure for STED microscopy of samples labeled with
BDP FL DBCO. STED microscopy achieves super-resolution by using a donut-shaped
depletion laser to confine the fluorescence emission to a sub-diffraction-sized spot.

Materials:

o Labeled sample on a coverslip (from Protocol 1).

o STED-compatible mounting medium (e.g., Mowiol or commercial antifade mounting media).
¢ Microscope slide.

Procedure:
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e Mount the Sample:
o Place a small drop of STED-compatible mounting medium onto a microscope slide.
o Invert the coverslip with the labeled cells onto the mounting medium.
o Allow the mounting medium to cure according to the manufacturer's instructions.

o STED Imaging:

(¢]

Place the slide on the stage of a STED microscope.
o Locate the region of interest using the confocal mode of the microscope.
o Set the excitation laser to a wavelength appropriate for BDP FL (e.g., 488 nm or 514 nm).

o Select a suitable depletion laser. For green-emitting dyes like BDP FL, a depletion laser in
the range of 580-600 nm is typically effective. A 592 nm depletion laser is a common
choice.

o Adjust the power of the excitation laser to obtain a good signal-to-noise ratio in confocal
mode.

o Gradually increase the power of the depletion laser. As the depletion laser power
increases, the resolution of the image will improve. Optimize the depletion laser power to
achieve the desired resolution without excessive photobleaching.

o Acquire STED images by scanning the co-aligned excitation and depletion laser beams
across the sample.

o For 3D STED, a z-stack of images can be acquired.
e Image Processing:

o The raw STED images may require deconvolution to further enhance image quality and
remove any residual haze. Use appropriate deconvolution software with the correct point
spread function (PSF) for your STED system.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Conclusion

BDP FL DBCO is a versatile and powerful tool for super-resolution microscopy. Its bright and
photostable nature, combined with the specificity of copper-free click chemistry, enables high-
resolution imaging of a wide range of biological targets. The protocols provided here offer a
starting point for researchers to apply BDP FL DBCO in their own STORM and STED
experiments, paving the way for new discoveries in cell biology and drug development.
Optimization of labeling conditions, imaging buffers, and instrument parameters will be crucial
for achieving the best possible results in specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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